molecular formula C9H11ClS B1606112 Benzyl 2-chloroethyl sulfide CAS No. 4332-51-8

Benzyl 2-chloroethyl sulfide

Cat. No.: B1606112
CAS No.: 4332-51-8
M. Wt: 186.7 g/mol
InChI Key: UQSMMTFBNJUPGW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-chloroethyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-chloroethyl sulfide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of new compounds.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions typically occur under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed, often under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, usually in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Products include benzyl 2-hydroxyethyl sulfide, benzyl 2-aminoethyl sulfide, and benzyl 2-thioethyl sulfide.

    Oxidation: Products include benzyl 2-chloroethyl sulfoxide and benzyl 2-chloroethyl sulfone.

    Reduction: Products include this compound derivatives with reduced functional groups.

Scientific Research Applications

Benzyl 2-chloroethyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl 2-chloroethyl sulfide involves its reactivity with nucleophiles and electrophiles. The chlorine atom can be displaced by nucleophiles, leading to the formation of new bonds and functional groups. The sulfur atom can participate in redox reactions, altering the compound’s oxidation state and reactivity. These interactions are mediated by molecular targets such as enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Chloroethyl ethyl sulfide: Similar structure but with an ethyl group instead of a benzyl group.

    2-Chloroethyl phenyl sulfide: Similar structure but with a phenyl group instead of a benzyl group.

    2-Chloroethyl methyl sulfide: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl 2-chloroethyl sulfide is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. The benzyl group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

2-chloroethylsulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSMMTFBNJUPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195824
Record name Sulfide, benzyl 2-chloroethyl
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Molecular Weight

186.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4332-51-8
Record name [[(2-Chloroethyl)thio]methyl]benzene
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Record name Sulfide, benzyl 2-chloroethyl
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Record name 4332-51-8
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Record name Sulfide, benzyl 2-chloroethyl
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Record name [[(2-chloroethyl)thio]methyl]benzene
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Record name 2-BENZYLTHIOETHYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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